2-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(2-Methylallyl)-1H-pyrazol-4-yl)ethan-1-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring The 2-methylallyl group can be introduced via alkylation reactions using suitable alkyl halides under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Methylallyl)-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazole ring or the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines or alcohols.
Scientific Research Applications
2-(1-(2-Methylallyl)-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(2-Methylallyl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The 2-methylallyl group and ethanamine side chain may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- **3-(2-Methylallyl)-1H-pyrazol-4-yl)ethan-1-amine
- **2-(1-(2-Ethylallyl)-1H-pyrazol-4-yl)ethan-1-amine
- **2-(1-(2-Methylallyl)-1H-pyrazol-3-yl)ethan-1-amine
Uniqueness
2-(1-(2-Methylallyl)-1H-pyrazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylallyl group and the ethanamine side chain provides distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-[1-(2-methylprop-2-enyl)pyrazol-4-yl]ethanamine |
InChI |
InChI=1S/C9H15N3/c1-8(2)6-12-7-9(3-4-10)5-11-12/h5,7H,1,3-4,6,10H2,2H3 |
InChI Key |
NJRWWUUIHWMNAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C=C(C=N1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.